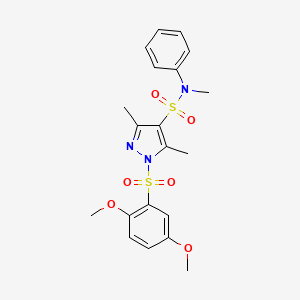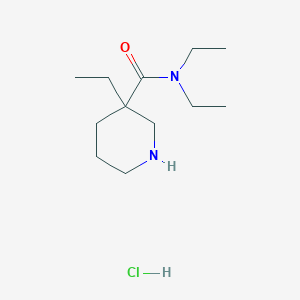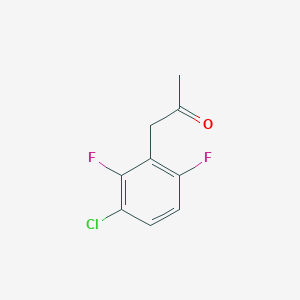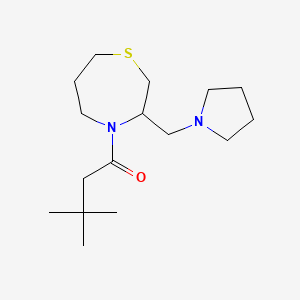
1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O6S2 and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide compounds, including 1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, are a significant class of synthetic antibiotics used for the therapy of bacterial infections and conditions caused by other microorganisms. They have been the backbone of antibacterial therapy before the advent of penicillin. Beyond their antibacterial properties, sulfonamides have found application in various domains due to their broad bioactive spectrum resulting from chemical structural modifications. These modifications have expanded their medicinal applications, making them valuable in developing drugs and drug candidates for numerous conditions such as cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018; Shichao et al., 2016).
Sulfonamide Derivatives in Medicinal Chemistry
The role of sulfonamide derivatives extends into medicinal chemistry, where they have been employed as key components in drugs targeting a wide array of diseases. This versatility stems from their ability to be structurally modified, thus offering a diverse range of derivatives with potent medicinal properties. The sulfonamide group's presence in drug molecules has been instrumental in addressing challenges in cancer therapy, antimicrobial resistance, and chronic diseases management. The continuous evolution in the synthesis of sulfonamide derivatives underscores their enduring relevance in drug development and the pursuit of novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).
Sulfonamides and Redox Mediators in Pollution Treatment
In the environmental sector, the enzymatic treatment of pollutants, particularly those of a recalcitrant nature, has seen the application of sulfonamide derivatives. These compounds, in conjunction with redox mediators, have significantly enhanced the efficiency of pollutant degradation. This approach leverages the broad substrate range and the catalytic prowess of enzymes, further amplified by redox mediators, to address pollution in wastewater and other contaminated environments. The synergy between sulfonamide derivatives and enzymatic processes exemplifies the innovative cross-disciplinary applications of these compounds beyond their traditional medicinal uses (Husain & Husain, 2007).
Mechanism of Action
Target of Action
The compound contains a pyrrole moiety , which is known to interact with various biological targets
Mode of Action
For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The presence of a pyrrole moiety suggests that it may be involved in various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight of 23667 suggests that it may have favorable absorption and distribution characteristics.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-14-20(31(26,27)22(3)16-9-7-6-8-10-16)15(2)23(21-14)30(24,25)19-13-17(28-4)11-12-18(19)29-5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNMUYAQFUGDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)
![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)
![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)
![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)


![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)
![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)
